![molecular formula C13H26N2O2 B181970 Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester CAS No. 158958-41-9](/img/structure/B181970.png)
Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester
Overview
Description
Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester is a chemical compound with the molecular formula C13H26N2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester typically involves the reaction of piperidine derivatives with carbamoyl chlorides or isocyanates. One common method is the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired carbamate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate ester to amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester represents a fascinating compound with diverse potential applications across multiple scientific domains. This comprehensive review will explore its scientific research applications, highlighting its unique characteristics and potential impact.
Pharmaceutical Development
Potential Therapeutic Targets
The compound exhibits promising characteristics for pharmaceutical research, particularly in the following areas:
- Neurological Disorder Interventions : Potential for developing targeted therapies
- Drug Delivery Mechanisms : Structural features suggest advanced molecular interactions
- Receptor Modulation : Unique chemical configuration enables precise molecular targeting
Medicinal Chemistry Insights
Molecular Interaction Potential
this compound demonstrates remarkable versatility in molecular interactions, which makes it an intriguing candidate for:
- Enzyme inhibition studies
- Receptor binding investigations
- Potential lead compound development
Comparative Analysis of Structural Features
Structural Characteristic | Significance | Research Potential |
---|---|---|
Piperidine Ring | Enables complex molecular interactions | High adaptability in drug design |
Tert-butyl Ester Group | Enhances molecular stability | Improved pharmacokinetic properties |
Ethyl Substituent | Modifies chemical reactivity | Potential for targeted modifications |
Biological Research Applications
Key Research Domains
The compound shows promise in several critical research areas:
- Neuropharmacology : Potential neuroprotective mechanisms
- Molecular Engineering : Advanced synthetic pathway development
- Biochemical Interactions : Complex receptor engagement studies
Potential Therapeutic Exploration
Preliminary Research Indicators
While comprehensive clinical studies are ongoing, initial research suggests potential applications in:
- Neurological disorder management
- Targeted molecular therapy development
- Advanced drug delivery systems
Synthetic Chemistry Opportunities
Molecular Modification Potential
The compound's unique structural configuration offers:
- Enhanced synthetic pathway flexibility
- Opportunities for derivative development
- Potential for creating more complex molecular structures
Mechanism of Action
The mechanism of action of ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
N-Boc-piperidine: A piperidine derivative with a tert-butoxycarbonyl protecting group.
Ethyl carbamate: A simpler carbamate ester without the piperidine ring.
Uniqueness
Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester is unique due to its combination of the piperidine ring and the carbamate ester functional group. This combination imparts specific chemical and biological properties that are not present in simpler compounds like piperidine or ethyl carbamate. The presence of the tert-butyl ester group also enhances its stability and reactivity in certain reactions .
Biological Activity
Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings and data tables.
Overview of the Compound
This compound belongs to the carbamate class of compounds. Its structure includes a piperidine ring, which is known for its ability to interact with various biological targets, including receptors and enzymes. The tert-butyl ester group enhances the compound's stability and reactivity, making it a valuable candidate for drug development and synthetic applications.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with carbamoylating agents. A common method includes using tert-butyl chloroformate in the presence of a base such as triethylamine, conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Piperidine Ring : This moiety can bind to various receptors or enzymes, modulating their activity.
- Carbamate Group : It can form covalent bonds with active site residues of enzymes, potentially inhibiting their function or altering their activity .
Biological Activity
Research has indicated several biological activities associated with this compound:
- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor. Its structural modifications can lead to analogs that may act as effective inhibitors for various enzymes involved in disease processes.
- Antimicrobial Properties : Some derivatives have shown significant antibacterial activity against Gram-positive bacteria, including drug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) at low concentrations comparable to last-resort antibiotics .
- Neuroprotective Effects : Certain studies suggest that derivatives of this compound may exhibit protective effects in neurological contexts, potentially reducing inflammatory markers and oxidative stress in neuronal cells .
Table 1: Summary of Biological Activities
Specific Findings
- Antimicrobial Activity : A study demonstrated that a related compound exhibited strong bactericidal properties against both susceptible and resistant strains of Gram-positive bacteria, highlighting its potential as a therapeutic agent against infections .
- Neuroprotective Mechanisms : Research indicated that certain derivatives could prevent neuronal cell death by modulating inflammatory responses, suggesting applications in treating neurodegenerative diseases .
Properties
IUPAC Name |
tert-butyl N-ethyl-N-(piperidin-4-ylmethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-5-15(12(16)17-13(2,3)4)10-11-6-8-14-9-7-11/h11,14H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKIXLPXKKSGGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCNCC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599243 | |
Record name | tert-Butyl ethyl[(piperidin-4-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158958-41-9 | |
Record name | tert-Butyl ethyl[(piperidin-4-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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